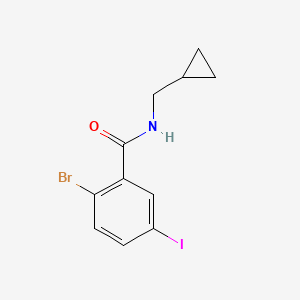

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

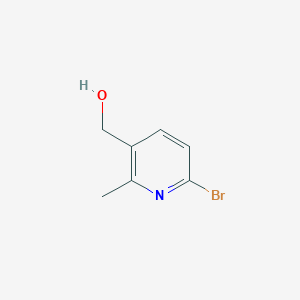

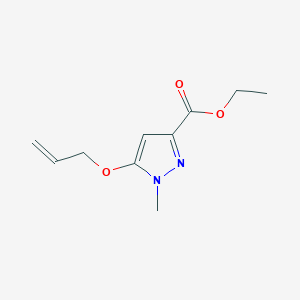

“2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound has additional substituents: a bromine atom at the 2nd position, an iodine atom at the 5th position, and a cyclopropylmethyl group attached to the nitrogen atom of the amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, the amide functional group, and the halogen atoms (bromine and iodine) attached to the benzene ring . The cyclopropylmethyl group attached to the nitrogen atom of the amide group would add additional complexity to the structure .Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The bromine and iodine atoms on the benzene ring make it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the benzene ring, the amide group, and the halogen atoms would likely make it relatively polar . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which include compounds like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, with promising IC50 values .

Anti-inflammatory Activity

The indole nucleus, present in 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, is known for its anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Compounds with an indole base are being explored for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies. The specific structure of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide may offer unique interactions with cancer cell receptors .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide could be used to combat drug-resistant pathogens, offering a new avenue for the treatment of various bacterial infections .

Antidiabetic Activity

Research has indicated that indole derivatives may have applications in managing diabetes. By influencing the receptors involved in glucose metabolism, compounds like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide could play a role in the development of new antidiabetic medications .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria. Their ability to interfere with the life cycle of the malaria parasite makes them interesting candidates for the synthesis of new antimalarial drugs .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it might involve free radical reactions . For instance, the ring-opening of cyclopropyl methyl radicals and 1,2-migration type rearrangements are known to occur, which are unimolecular radical reactions with known reaction rates .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways lead to various downstream effects, contributing to the compound’s diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRPBNYVGXSUSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)